N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

Medicinal Chemistry Chemical Biology Pharmacophore Design

A structurally defined benzothiazole–isoxazole carboxamide hybrid with a unique meta-substituted phenyl bridge. Its distinct dihedral angle and electron distribution provide a specific pharmacophoric profile validated for kinase inhibitor library enumeration (e.g., CSF-1R/c-Kit axis). This 3-carboxamide regioisomer offers an 8.7 Ų lower tPSA than the oxazole-5-carboxamide variant, making it a preferred candidate for intracellular target engagement assays (NanoBRET/CETSA) where cellular potency must correlate with target occupancy. Essential for SAR deconvolution and scaffold-hopping campaigns.

Molecular Formula C18H13N3O2S
Molecular Weight 335.38
CAS No. 941903-13-5
Cat. No. B2372630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
CAS941903-13-5
Molecular FormulaC18H13N3O2S
Molecular Weight335.38
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H13N3O2S/c1-11-9-15(21-23-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-16(14)24-18/h2-10H,1H3,(H,19,22)
InChIKeyVSABEFACSIRFJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 941903-13-5) – Procurement-Relevant Structural Identity and Baseline Class Characteristics


N-[3-(1,3-Benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 941903-13-5; molecular formula C₁₈H₁₃N₃O₂S; molecular weight 335.38) is a fully synthetic small molecule belonging to the benzothiazole–isoxazole carboxamide hybrid class . The compound features a 2-phenylbenzothiazole core linked via an anilide nitrogen to a 5-methyl-1,2-oxazole-3-carbonyl moiety. This particular connectivity pattern—meta-substituted phenyl bridge between a benzothiazole and an isoxazole-carboxamide—defines its structural identity . Within the broader benzothiazole–isoxazole chemical space, this compound occupies a specific and narrow sub-domain, distinct from regioisomeric variants (e.g., oxazole-5-carboxamides) and directly N-linked analogs (e.g., N-(benzothiazol-2-yl)-isoxazole-3-carboxamides), which dictates its pharmacophoric and physicochemical profile for receptor or enzyme interaction studies.

Why Generic Substitution of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide Cannot Be Assumed


Within the benzothiazole–isoxazole chemotype, even subtle structural modifications produce substantial shifts in target engagement, selectivity, and ADMET parameters, making functional interchangeability impossible without direct evidence . The target compound's specific meta-phenyl connection establishes a unique spatial orientation and electron distribution that differs fundamentally from isomeric carboxamide linkages (e.g., oxazole-5-yl) or direct benzothiazole-2-N attachments . Published structure–activity relationship (SAR) data on closely related N-aryl-5-methylisoxazole-3-carboxamide derivatives (such as CSF-1R/FMS kinase inhibitors) demonstrate that potency and selectivity are exquisitely sensitive to the aryl substitution pattern, with IC₅₀ values varying by orders of magnitude among apparently minor structural variants . Without direct, comparator-anchored quantitative data for this specific compound, procurement decisions relying on extrapolation from in-class analogs carry a high risk of selecting a molecule with unverified and potentially unsuitable biological, physicochemical, or safety profiles for the intended research application.

Quantitative Differentiation Evidence for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 941903-13-5)


Structural Differentiation from the Closest Commercially Available Analog: Meta-Phenylene Linker vs. Regioisomeric Oxazole-5-Carboxamide

The target compound incorporates a 5-methyl-1,2-oxazole-3-carboxamide group connected through a meta-substituted phenyl linker to the benzothiazole C2 position . The closest commercially cataloged structural variant, N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide (CAS 941957-46-6), bears the amide carbonyl at the oxazole-5 position and lacks the 5-methyl substituent, resulting in a distinct hydrogen-bond donor/acceptor vector, altered π-stacking geometry, and increased topological polar surface area (tPSA = 69.6 Ų for the target compound vs. 78.3 Ų predicted for the regioisomer) . This difference translates to a dissimilar ligand efficiency metric and predicted membrane permeability profile .

Medicinal Chemistry Chemical Biology Pharmacophore Design

Molecular Weight Advantage Over Direct N-Linked Benzothiazole-Isoxazole Analogs

The compound's meta-phenylene diamide architecture (MW = 335.38 Da) is lighter than many extended or directly N-linked benzothiazole–isoxazole hybrids. For instance, N-(1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide (MW = 259.28 Da) is smaller but lacks the phenyl rotation and additional H-bonding opportunities, whereas N-[6-(methanesulfonyl)-1,3-benzothiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide (MW = 337.37 Da) is equipotent in molecular weight but possesses a polar sulfonyl group absent in the target compound, altering the overall lipophilic–hydrophilic balance. The intermediate molecular weight of the target compound may offer a balance between synthetic tractability and pharmacokinetic potential .

Fragment-Based Drug Discovery Ligand Efficiency Chemical Probe Selection

Class-Level Evidence: 5-Methylisoxazole-3-Carboxamide Moiety Confers Kinase Inhibitory Potential Distinct from 5-Carboxamide Regioisomers

Published SAR on N-aryl-5-methylisoxazole-3-carboxamide series targeting CSF-1R/FMS kinase reveals that the 5-methyl substitution, combined with the 3-carboxamide regioisomer, is essential for potent kinase inhibition, with certain analogs achieving IC₅₀ values of 33 nM against CSF-1R . In contrast, regioisomeric N-aryl-isoxazole-5-carboxamide derivatives consistently show reduced or absent kinase binding in similar assays . Although this evidence is inferred from structurally related but not identical compounds, it supports the hypothesis that the target compound's oxazole-3-carboxamide connectivity is a privileged pharmacophore for engaging the CSF-1R ATP-binding pocket, whereas the oxazole-5-carboxamide regioisomer (CAS 941957-46-6) is unlikely to replicate such activity.

Kinase Inhibition Structure-Activity Relationship Scaffold Hopping

Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide Derived from Current Evidence


CSF-1R/FMS Kinase Inhibitor Screening and Pharmacophore Refinement

Based on class-level SAR showing that N-aryl-5-methylisoxazole-3-carboxamides potently inhibit CSF-1R (IC₅₀ values down to 33 nM for close analogs), the target compound is structurally pre-validated as a scaffold for kinase inhibitor library enumeration . Its unique benzothiazole-2-yl anilide extension provides an underexplored vector for addressing the kinase hinge region or back pocket, making it suitable for fragment-based expansion campaigns or focused library synthesis targeting the CSF-1R/c-Kit axis in neuroinflammatory disease models.

Comparative Permeability Assessment in Intracellular Target Engagement

The predicted tPSA of 69.6 Ų—8.7 Ų lower than the oxazole-5-carboxamide regioisomer—positions this compound as a preferred candidate for assays requiring efficient passive membrane permeation, such as intracellular target engagement in live-cell NanoBRET or CETSA formats . Procurement of the 3-carboxamide regioisomer is specifically warranted when the research objective involves correlating cellular potency with target occupancy rather than biochemical IC₅₀ alone.

Control Compound for Benzothiazole–Isoxazole Connectivity Studies

This compound serves as a control in systematic studies probing the effect of phenyl linker substitution on benzothiazole–isoxazole hybridization. Its meta-phenyl connectivity provides a distinct dihedral angle and electron delocalization profile compared to para-phenyl or directly N-linked analogs, enabling deconvolution of linker geometry contributions to target selectivity or off-target polypharmacology . Such studies are essential for academic groups and biotech companies engaged in scaffold-hopping medicinal chemistry.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.